Cas no 223919-54-8 (trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester)

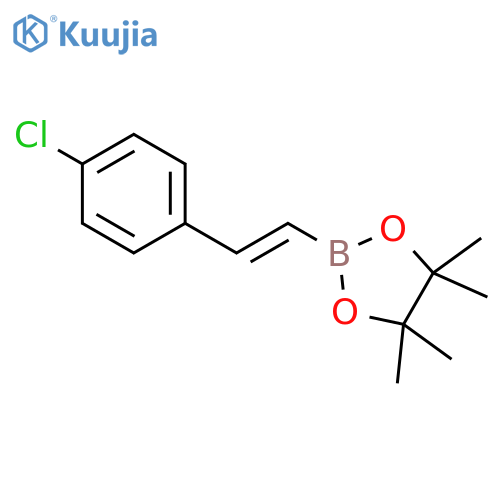

223919-54-8 structure

商品名:trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester

CAS番号:223919-54-8

MF:C14H18BClO2

メガワット:264.555523395538

MDL:MFCD15144834

CID:1026866

PubChem ID:329762977

trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- (E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester

- 4-Chloro-beta-styrylboronic acid pinacol ester

- 4-Chloro-trans-beta-styrylboronic acid picol ester

- 4-CHLORO-TRANS-BETA-STYRYLBORONIC ACID PINACOL ESTER

- 2-[(1E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-[(E)-(4-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-[2-(4-Chlorophenyl)vinyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- 2-((E)-2-(4-chlorophenyl)ethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- AKOS016006029

- 223919-54-8

- 2-[2-(4-Chlorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CS-W014056

- EN300-26533265

- 1979181-68-4

- A878552

- GS-5614

- MFCD15144834

- trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester, 97%

- 2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Z2312382349

- DTXSID00452262

- 2-[(E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CQJXSSVRGHRVOK-MDZDMXLPSA-N

- H10137

-

- MDL: MFCD15144834

- インチ: InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10H,1-4H3/b10-9+

- InChIKey: CQJXSSVRGHRVOK-MDZDMXLPSA-N

- ほほえんだ: CC1(C)C(C)(C)OB(/C=C/C2=CC=C(C=C2)Cl)O1

計算された属性

- せいみつぶんしりょう: 264.10900

- どういたいしつりょう: 264.1088377g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 304

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: 88-92 °C

- ふってん: 305.1±44.0 °C at 760 mmHg

- フラッシュポイント: 138.3±28.4 °C

- PSA: 18.46000

- LogP: 3.98460

- じょうきあつ: 0.0±0.6 mmHg at 25°C

trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB263805-1 g |

4-Chloro-beta-styrylboronic acid pinacol ester, 95%; . |

223919-54-8 | 95% | 1g |

€191.70 | 2023-04-27 | |

| eNovation Chemicals LLC | D764073-1g |

4-chloro-trans-beta-styrylboronic acid pinacol ester |

223919-54-8 | 95% | 1g |

$105 | 2024-06-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51692-1g |

4-Chloro-beta-styrylboronic acid pinacol ester, 97% |

223919-54-8 | 97% | 1g |

¥754.00 | 2023-05-29 | |

| TRC | T274970-100mg |

trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester |

223919-54-8 | 100mg |

$ 105.00 | 2022-06-02 | ||

| Alichem | A019064624-10g |

trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester |

223919-54-8 | 95% | 10g |

$357.36 | 2023-09-02 | |

| Chemenu | CM134343-250mg |

(E)-2-(4-chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

223919-54-8 | 95% | 250mg |

$111 | 2024-07-28 | |

| abcr | AB263805-5 g |

4-Chloro-beta-styrylboronic acid pinacol ester, 95%; . |

223919-54-8 | 95% | 5g |

€561.00 | 2023-04-27 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027470-1g |

trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester |

223919-54-8 | 95% | 1g |

¥442 | 2024-05-24 | |

| Matrix Scientific | 096401-250mg |

4-Chloro-trans-beta-styrylboronic acid |

223919-54-8 | 250mg |

$167.00 | 2023-09-10 | ||

| Ambeed | A914363-1g |

(E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

223919-54-8 | 98+% | 1g |

$52.0 | 2025-02-26 |

trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

223919-54-8 (trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester) 関連製品

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:223919-54-8)trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester

清らかである:99%/99%

はかる:5g/25g

価格 ($):188.0/878.0